

Spectroscopic Characterization of Cyclopentylhydrazine Hydrochloride: A Comparative Technical Guide

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Compound of Interest

Compound Name:	Cyclopentylhydrazine hydrochloride
CAS No.:	24214-72-0
Cat. No.:	B1585281

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Executive Summary

Cyclopentylhydrazine hydrochloride (CPH^[1][2]·HCl, CAS: 24214-72-0) is a critical aliphatic hydrazine intermediate used in the synthesis of pyrazole-based agrochemicals and pharmaceutical active ingredients (APIs).^[2] Unlike its aromatic counterparts (e.g., phenylhydrazine), CPH^[3]·HCl offers superior nucleophilicity without the complication of aromatic UV absorption, making it ideal for scaffold derivatization where spectral transparency in the UV region is required.

This guide provides a rigorous spectroscopic profile of CPH·HCl, comparing its analytical "performance"—defined here as spectral resolution, stability, and reactivity—against standard alternatives like Cyclohexylhydrazine and Phenylhydrazine.

Chemical Identity & Physical Properties^[2]^[4]^[5]^[6]^[7] ^[8]^[9]^[10]

Before spectroscopic analysis, the compound's identity must be established.[2] CPH·HCl exists as a stable hydrochloride salt, which prevents the rapid oxidation typical of the free base.

Property	Data	Notes
IUPAC Name	Cyclopentylhydrazine hydrochloride	
CAS Number	24214-72-0	Distinct from free base (CAS 30923-92-3)
Formula	$C_5H_{11}N_2$ H N [1] [2] [4] · HCl	MW: 136.62 g/mol
Appearance	White to pale yellow crystalline solid	Hygroscopic; store under inert gas
Melting Point	129–132 °C	Sharp melt indicates high purity
Solubility	High: Water, DMSO, Methanol Low: Hexane, Toluene	Polar protic solvents recommended for NMR

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Characterization

The NMR analysis of CPH·HCl is governed by the conformational dynamics of the cyclopentyl ring (envelope conformation) and the exchangeable protons on the hydrazine moiety.

Solvent Choice: DMSO-

is the preferred solvent.^[2] It suppresses proton exchange sufficiently to observe the ammonium/hydrazine protons, which are often invisible in CD

OD or D

O.

H NMR Signature (400 MHz, DMSO-

)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.50 – 10.50	Broad Singlet	4H	-NH -NH	Acidic protons; highly dependent on concentration and water content.[2]
3.45 – 3.55	Multiplet	1H	N-CH (Methine)	Deshielded by the electronegative nitrogen.[2] The quintet-like splitting reflects coupling to 4 adjacent CH protons.[2]
1.75 – 1.95	Multiplet	2H	-CH	Protons on C2/C5 (same face as hydrazine).[2]
1.50 – 1.70	Multiplet	4H	-CH / -CH	Overlapping signals from the remaining ring protons.[2]
1.40 – 1.55	Multiplet	2H	-CH	Distal ring protons.[2]

Key Diagnostic Feature: Unlike cyclohexyl systems which show distinct axial/equatorial splitting (large

couplings), the cyclopentyl ring exhibits a narrower, more complex multiplet structure due to rapid pseudorotation.

C NMR Signature (100 MHz, DMSO-

)

- 60.5 ppm: Methine carbon (C-N).[2] Significant deshielding confirms nitrogen attachment.[2]
- 28.5 ppm:
-carbons (C2/C5).[2]
- 23.8 ppm:
-carbons (C3/C4).[2]

Infrared Spectroscopy (FT-IR)

The HCl salt form drastically alters the IR spectrum compared to the free base, dominated by the ammonium structure.

- 3200 – 2800 cm

(Broad): N–H stretching overlaid with the broad absorption of the N–H species.[2] This "ammonium band" often obscures C–H stretches.[2]
- 1600 – 1580 cm

: N–H bending (scissoring).[2]
- 1150 – 1050 cm

: C–N stretching vibrations.[2]
- Absence of bands: No C=O (1700 cm

) or aromatic overtones (1800-2000 cm

), confirming absence of oxidation or aromatic contaminants.[2]

Mass Spectrometry (ESI-MS)[2]

- Ionization Mode: Positive Electrospray (+ESI).[2]

- Molecular Ion:

m/z (corresponding to the free base C

H

N

).[2]

- Fragmentation:

- 84: Loss of NH

(characteristic of hydrazines).[2]

- 69: Cyclopentyl cation (C

H

), formed by cleavage of the C–N bond.

Comparative Performance Analysis

In drug development, selecting the right hydrazine building block is a trade-off between reactivity, stability, and detectability.

Comparison Matrix: CPH·HCl vs. Alternatives

Feature	Cyclopentylhydrazine HCl	Cyclohexylhydrazine HCl	Phenylhydrazine HCl
Reactivity (Nucleophilicity)	High. Alkyl group +I effect increases N-nucleophilicity.[2]	High. Similar to cyclopentyl, but slightly more sterically hindered.[2]	Moderate. Phenyl ring withdraws electron density (-I, -R effects). [2]
Steric Profile	Medium. Flexible 5-ring "envelope".[2]	High. Rigid 6-ring "chair".[2]	Low/Planar. Flat aromatic ring.[2]
UV-Vis Detectability	Low. Transparent >220 nm.[2] Requires derivatization for HPLC detection.[2]	Low. Transparent >220 nm.[2]	High. Strong chromophore (UV active).[2]
Stability (Oxidation)	Moderate. Stable as salt; free base oxidizes slowly.[2]	Moderate. Similar to cyclopentyl.[2]	Low. Prone to rapid oxidation/discoloration even as salt.[2]
Toxicity	Harmful. (H302/H315).[2][5]	Harmful.	Toxic. Known carcinogen/skin sensitizer.[2]

Expert Insight: Choose Cyclopentylhydrazine when you need the high reactivity of an aliphatic hydrazine but require a slightly smaller steric footprint than a cyclohexyl group to facilitate crowding around the reaction center. It is superior to Phenylhydrazine for synthesizing saturated scaffolds where aromaticity is undesirable.[2]

Experimental Protocols

Protocol A: Preparation for NMR Analysis

Validates structure and purity.

- Safety: Wear nitrile gloves and safety glasses.[2] CPH·HCl is an irritant.[2]
- Weighing: Weigh 10–15 mg of CPH·HCl into a clean vial.
- Solvation: Add 0.6 mL of DMSO-

- Why DMSO? CDCl

may not fully dissolve the salt and leads to rapid proton exchange, broadening the NH peaks into the baseline.

- Transfer: Transfer to a 5mm NMR tube.

- Acquisition:

- Set relaxation delay (

) to

5 seconds to ensure full relaxation of the quaternary ammonium protons.

- Acquire 16–32 scans for

H; 256–512 scans for

C.[\[2\]](#)

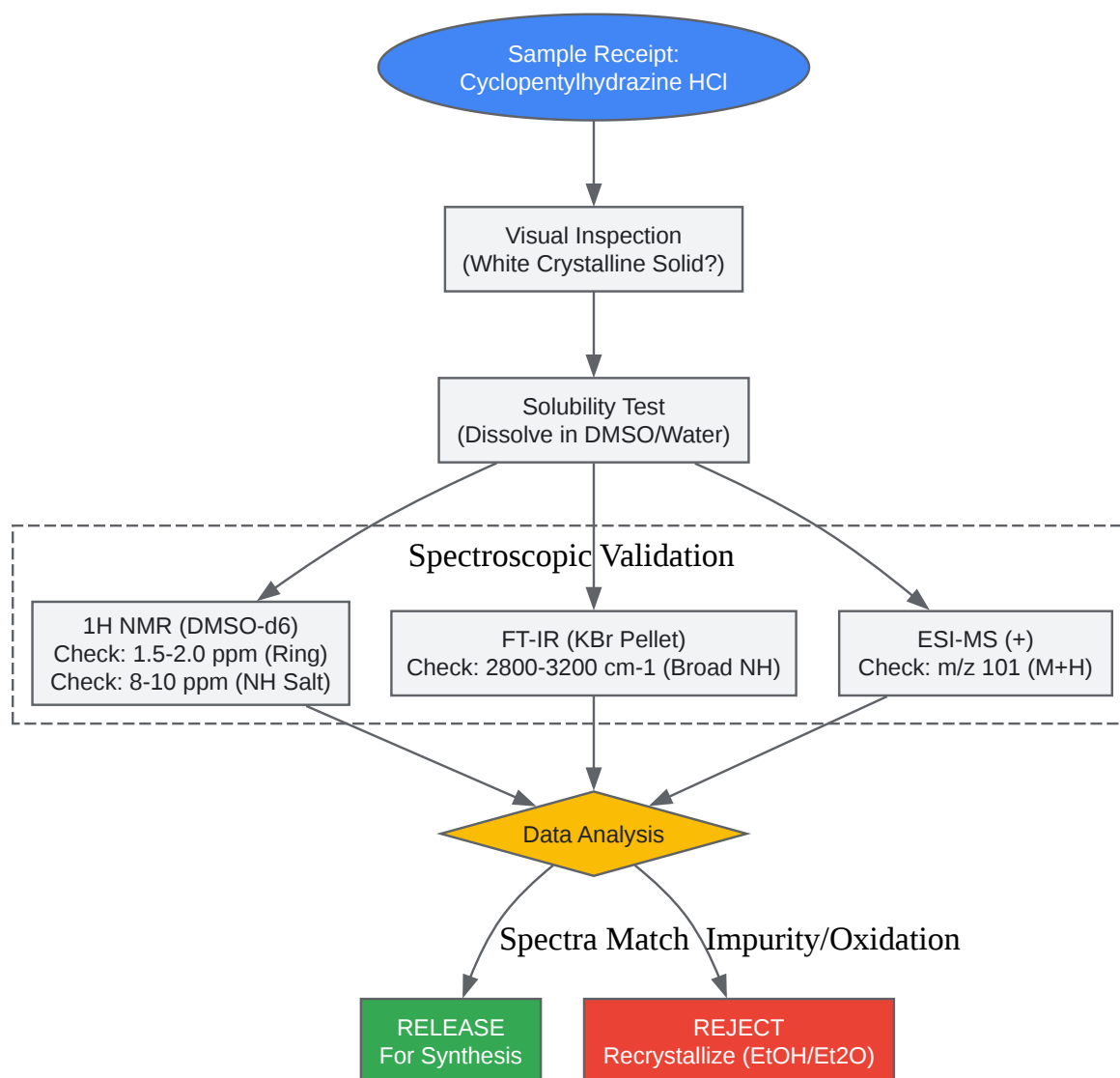
Protocol B: Purity Check via Melting Point

Quick check for salt integrity.

- Pack a capillary tube with 2–3 mm of dry sample.[\[2\]](#)
- Set ramp rate to 10 °C/min until 110 °C, then slow to 2 °C/min.
- Observation:
 - Pass: Sharp melting range between 129–132 °C.
 - Fail: Melting < 125 °C or wide range (> 5 °C) indicates hydrolysis to the free base or moisture contamination.[\[2\]](#)

Analytical Workflow Visualization

The following diagram illustrates the decision logic for characterizing CPH·HCl, ensuring data integrity from receipt to validation.



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Figure 1: Comparison and validation workflow for **Cyclopentylhydrazine Hydrochloride**.

References

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